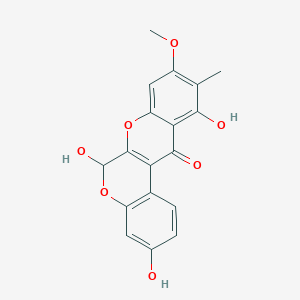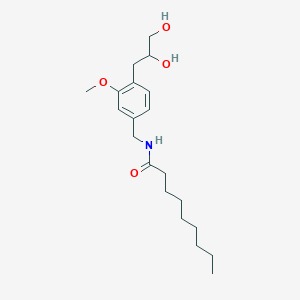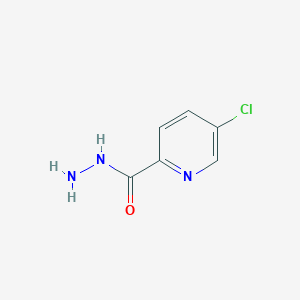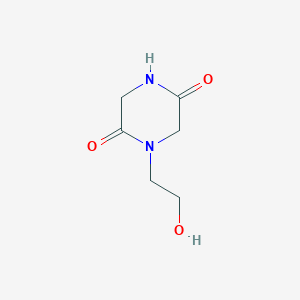
3-(1-羟乙基)苯甲酮
描述
3-(1-Hydroxyethyl)benzophenone is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is used in research tools and is associated with non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics .
Synthesis Analysis
The synthesis of 3-(1-Hydroxyethyl)benzophenone involves several methods . One method involves the use of (5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato)iron(III) chloride and iodosylbenzene in dichloromethane for 20 hours .科学研究应用
Laboratory Applications
“3-(1-Hydroxyethyl)benzophenone” is used in various laboratory applications . It is often used in scientific research due to its unique chemical properties .
Biopharma Product Support
This compound is also used in biopharma product support . It can be used in the development and manufacturing of pharmaceutical products .
UV Filter in Sunscreens and Cosmetics
Benzophenone-3, a derivative of benzophenone, is widely used as a UV filter in sunscreens and cosmetics to prevent sunburn and skin damage .
Stabilizer in Commercial Products
Benzophenone-3 is used as a stabilizer in many commercial products to prevent photodegradation . This makes it a valuable component in products that are exposed to light.
Endocrine Disruptor Studies
Due to concerns about endocrine disruption, benzophenone-3 and its major metabolite benzophenone-1 are being closely evaluated by international regulatory bodies . This compound is used in studies to understand its effects on the endocrine system .
Photoluminescent Organic Light Emitting Diode (PhOLED) Materials
Benzophenone-based PhOLED host materials have high triplet state energy levels, which range from 2.53 eV to 3.02 eV . This makes “3-(1-Hydroxyethyl)benzophenone” a potential candidate for use in these materials .
安全和危害
作用机制
Target of Action
3-(1-Hydroxyethyl)benzophenone is a photodegradation product of Ibuprofen and Ketoprofen . It is known to interact with the same targets as these parent compounds, primarily the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound acts by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by 3-(1-Hydroxyethyl)benzophenone is the arachidonic acid pathway. By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins .
Pharmacokinetics
As a photodegradation product of ibuprofen and ketoprofen, it is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties with these compounds .
Result of Action
The inhibition of prostaglandin production results in a decrease in inflammation and pain. This makes 3-(1-Hydroxyethyl)benzophenone potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1-Hydroxyethyl)benzophenone. For example, exposure to light can lead to its formation as a photodegradation product of Ibuprofen and Ketoprofen
属性
IUPAC Name |
[3-(1-hydroxyethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLCJZNAGRKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518230 | |
| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxyethyl)benzophenone | |
CAS RN |
67173-18-6 | |
| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-(1-hydroxyethyl)benzophenone formed during ketoprofen photodegradation?
A1: The provided research paper [] identifies 3-(1-hydroxyethyl)benzophenone as a minor product of ketoprofen photodegradation in a neutral aqueous solution. While the major product is 3-ethylbenzophenone, this specific compound is formed through a pathway involving the generation of a benzylic radical on the ketoprofen molecule. This radical can then react with water, leading to the formation of 3-(1-hydroxyethyl)benzophenone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)







![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
